molecular formula C15H10N2O3S B1344505 2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid CAS No. 1031627-74-3

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

Cat. No. B1344505
M. Wt: 298.3 g/mol
InChI Key: YWNQYDZAYSGCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is a specialty product for proteomics research . It has a molecular formula of C15H10N2O3S and a molecular weight of 298.32 .


Molecular Structure Analysis

The molecular structure of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” is defined by its molecular formula, C15H10N2O3S . The exact structure would be best determined through techniques such as X-ray crystallography or NMR spectroscopy, which are not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” are not fully detailed in the search results. Its molecular formula is C15H10N2O3S and it has a molecular weight of 298.32 .

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of New Dialkyl Dibenzoates : Research has demonstrated the transformation of 2-(alkylcarbonyl)benzoic acids into azide derivatives and subsequently to ureas, leading to new alkyl derivatives through Curtius rearrangement. This process involves classical conditions in the presence of diphenylphosphoryl azide (DPPA) in a basic medium, followed by hydrolysis and final condensation reactions, yielding compounds with potential applications in material science and pharmaceuticals (Khouili et al., 2021).

Pharmacological Applications

Anti-inflammatory, Analgesic, and Antipyretic Activities : Studies on benzisothiazolyl derivatives have shown that the introduction of an aryl moiety leads to a significant increase in anti-inflammatory, analgesic, and antipyretic activities. Compounds like 2-[4-(1,2-benzisothiazol-3-yl)phenyl] propionic and butyric acids demonstrated activities comparable to ibuprofen, indicating their potential as new therapeutic agents (Bordi et al., 1992).

Enzyme Inhibition

Human Mast Cell Tryptase Inhibition : The synthesis of a library of compounds aimed at inhibiting human mast cell tryptase led to the identification of benzoic acid derivatives as potent inhibitors. These findings have implications for the development of new treatments for inflammatory diseases and allergic reactions (Combrink et al., 1998).

Antimicrobial and Antifungal Activities

Synthesis and Microbial Studies of New Pyridine Derivatives : Research into 2-amino substituted benzothiazoles and their antimicrobial and antifungal activities revealed the potential of these compounds in addressing various bacterial and fungal infections. This line of research contributes to the ongoing search for new antimicrobial agents (Patel & Agravat, 2007).

Antiparasitic Properties

In Vitro Activities Against Parasites : The study of 6-nitro- and 6-amino-benzothiazoles for their in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis showcased the potential of specific compounds in treating parasitic infections. This research offers a foundation for the development of novel antiparasitic treatments (Delmas et al., 2002).

Future Directions

The future directions for research and applications of “2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid” are not specified in the search results. Given its use in proteomics research , it may have potential in various biochemical and medical research fields.

properties

IUPAC Name

2-(1,2-benzothiazole-3-carbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(13-10-6-2-4-8-12(10)21-17-13)16-11-7-3-1-5-9(11)15(19)20/h1-8H,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNQYDZAYSGCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)C(=O)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid

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